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molecular formula C11H9IN2O B8423011 1-(3-Iodobenzyl)-5-imidazolecarboxaldehyde

1-(3-Iodobenzyl)-5-imidazolecarboxaldehyde

Cat. No. B8423011
M. Wt: 312.11 g/mol
InChI Key: UNYJVEGQFDHXFE-UHFFFAOYSA-N
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Patent
US06562823B1

Procedure details

To a solution of the alcohol from Step B (ca. 10.4 mmol) in 100 mL of DMSO at room temperature was added triethylamine (14.5 mL, 104 mmol), then SO3-pyridine complex (8.27 g, 52 mmol). After 40 minutes, the reaction was poured into EtOAc, washed with water and brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the aldehyde as an oily solid contaminated with triethylamine.
Name
alcohol
Quantity
10.4 mmol
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[CH2:5][N:6]1[C:10]([CH2:11][OH:12])=[CH:9][N:8]=[CH:7]1.C(N(CC)CC)C.CCOC(C)=O>CS(C)=O>[I:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[CH2:5][N:6]1[C:10]([CH:11]=[O:12])=[CH:9][N:8]=[CH:7]1

Inputs

Step One
Name
alcohol
Quantity
10.4 mmol
Type
reactant
Smiles
IC=1C=C(CN2C=NC=C2CO)C=CC1
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
IC=1C=C(CN2C=NC=C2C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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